molecular formula C13H18NO5P B14225651 Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate CAS No. 827304-29-0

Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate

Cat. No.: B14225651
CAS No.: 827304-29-0
M. Wt: 299.26 g/mol
InChI Key: VCZDFGXLJYLINN-UHFFFAOYSA-N
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Description

Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a nitro group, a phenyl ring, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-3-nitro-2-phenylbut-1-en-1-ol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phosphonate ester can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of phosphonate derivatives.

Scientific Research Applications

Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex organophosphorus compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.

    Industry: It finds applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate exerts its effects involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phosphonate moiety can mimic phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (3-methyl-2-phenylbut-1-en-1-yl)phosphonate: Lacks the nitro group, resulting in different reactivity and applications.

    Dimethyl (3-nitro-2-phenylbut-1-en-1-yl)phosphonate: Similar structure but without the methyl group, affecting its steric properties and reactivity.

    Dimethyl (3-methyl-3-nitrobut-1-en-1-yl)phosphonate: Lacks the phenyl ring, leading to different electronic properties and applications.

Uniqueness

Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate is unique due to the combination of its nitro group, phenyl ring, and phosphonate ester

Properties

CAS No.

827304-29-0

Molecular Formula

C13H18NO5P

Molecular Weight

299.26 g/mol

IUPAC Name

(1-dimethoxyphosphoryl-3-methyl-3-nitrobut-1-en-2-yl)benzene

InChI

InChI=1S/C13H18NO5P/c1-13(2,14(15)16)12(10-20(17,18-3)19-4)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

VCZDFGXLJYLINN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=CP(=O)(OC)OC)C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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